Cas no 890626-96-7 (N-butyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-amine)

N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fused pyrazolo[1,5-a]pyrimidine core substituted with a phenyl group at the 3-position, a propyl group at the 5-position, and an n-butylamino moiety at the 7-position. This compound may exhibit biological activity due to its heterocyclic framework, which is commonly explored for kinase inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The defined substitution pattern enhances selectivity and stability, supporting its use in structure-activity relationship studies.
N-butyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-amine structure
890626-96-7 structure
商品名:N-butyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-amine
CAS番号:890626-96-7
MF:C19H24N4
メガワット:308.420663833618
CID:6179960
PubChem ID:16449772

N-butyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-amine 化学的及び物理的性質

名前と識別子

    • N-butyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-amine
    • Z431530132
    • F3250-0172
    • AKOS002248913
    • 890626-96-7
    • N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
    • インチ: 1S/C19H24N4/c1-3-5-12-20-18-13-16(9-4-2)22-19-17(14-21-23(18)19)15-10-7-6-8-11-15/h6-8,10-11,13-14,20H,3-5,9,12H2,1-2H3
    • InChIKey: JOZHBWQZNFWVAC-UHFFFAOYSA-N
    • ほほえんだ: N12C(=C(C3C=CC=CC=3)C=N1)N=C(C=C2NCCCC)CCC

計算された属性

  • せいみつぶんしりょう: 308.20009678g/mol
  • どういたいしつりょう: 308.20009678g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 342
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 42.2Ų

N-butyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3250-0172-1mg
N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
890626-96-7 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3250-0172-15mg
N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
890626-96-7 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3250-0172-25mg
N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
890626-96-7 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3250-0172-20mg
N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
890626-96-7 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3250-0172-20μmol
N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
890626-96-7 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3250-0172-4mg
N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
890626-96-7 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3250-0172-75mg
N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
890626-96-7 90%+
75mg
$208.0 2023-04-26
Life Chemicals
F3250-0172-2μmol
N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
890626-96-7 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3250-0172-10μmol
N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
890626-96-7 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3250-0172-40mg
N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
890626-96-7 90%+
40mg
$140.0 2023-04-26

N-butyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-amine 関連文献

N-butyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-amineに関する追加情報

N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine: A Comprehensive Overview

The compound N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 890626-96-7) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic compounds known for their unique chemical properties and structural versatility. The molecule's structure incorporates a pyrazolo[1,5-a]pyrimidine core with substituents at positions 3, 5, and 7, specifically a phenyl group at position 3, a propyl group at position 5, and an N-butyl amine group at position 7. These substituents contribute to the compound's electronic properties, solubility, and reactivity, making it a valuable candidate for further research and development.

Recent advancements in synthetic chemistry have enabled the precise synthesis of N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine through various methodologies. One notable approach involves the use of microwave-assisted synthesis, which has proven to be highly efficient in constructing the pyrazolo[1,5-a]pyrimidine framework. This method not only enhances reaction rates but also improves yield and purity, making it a preferred route for large-scale production. Additionally, computational chemistry techniques have been employed to study the electronic structure and stability of the compound, providing valuable insights into its potential applications.

The N-butyl substituent at position 7 plays a crucial role in modulating the compound's physicochemical properties. The presence of this alkyl chain increases the molecule's lipophilicity, which is advantageous for applications requiring enhanced membrane permeability. Furthermore, the phenyl group at position 3 introduces aromaticity and conjugation into the structure, enhancing stability and electronic communication across the molecule. The propyl group at position 5 contributes to steric effects and may influence the compound's interaction with biological targets or other molecules in industrial processes.

Recent studies have highlighted the potential of N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amines as candidates for drug development. Their structural similarity to known bioactive compounds suggests that they may exhibit pharmacological activity against various disease targets. For instance, researchers have explored their potential as kinase inhibitors or modulators of ion channels due to their ability to interact with specific binding sites on proteins. Preclinical studies have demonstrated promising results in vitro and in vivo models, indicating that this compound could be a lead candidate for further therapeutic exploration.

Beyond pharmacology, N-butyl pyrazolo[1,5-a]pyrimidin-amines have shown promise in materials science applications. Their rigid aromatic framework makes them suitable candidates for use in organic electronics or as building blocks for advanced materials such as conductive polymers or molecular sensors. Recent research has focused on their ability to form self-assembled monolayers or integrate into nanomaterials due to their unique electronic properties.

In conclusion, N-butyl pyrazolo[1,5-a]pyrimidin-amines represent a class of compounds with diverse applications across multiple scientific domains. Their structural diversity and tunable properties make them ideal candidates for both fundamental research and industrial development. As ongoing studies continue to uncover new insights into their potential uses, this compound stands out as a significant player in modern chemical innovation.

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